N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide
Description
N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide is a complex carbohydrate-derived acetamide featuring a substituted oxane (pyranose) ring. Its structure includes:
- 5-hydroxy and 6-hydroxymethyl groups on the oxane ring.
- 4-phenylmethoxy (benzyloxy) and 2-prop-2-enoxy (allyloxy) substituents.
- An acetamide group at position 2.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21) |
InChI Key |
RRZBCUVUJQCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groupsThe benzyl group is then introduced via benzylation, and finally, the allyl group is added through allylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the acetylamino group or to modify the allyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deacetylated or deallylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycosylated derivatives for biochemical assays. It serves as a model compound for understanding the behavior of glycosides in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, glycosylated compounds are investigated for their role in drug delivery and as potential antiviral or anticancer agents .
Industry: In the industrial sector, Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The allyl and benzyl groups can participate in hydrophobic interactions, further modulating the activity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Polarity and Reactivity: The 4-phenylmethoxy group in the target compound introduces aromatic hydrophobicity compared to the polar 4-trihydroxyoxan substituent in . This may enhance membrane permeability but reduce water solubility.
Molecular Weight and LogP :
- The target compound’s molecular weight (~435) places it between the smaller methoxy derivative (397.38 ) and the octoxy analog (495.56 ).
- Its estimated LogP (-1.5) suggests moderate lipophilicity, contrasting with the highly polar trihydroxyoxan-containing compound (LogP -4.21 ) and the hydrophobic octoxy analog (LogP -0.8 ).
Biological Relevance :
- Lacto-N-triose II , with its trisaccharide structure and high PSA (281.04 Ų), is critical in host-microbe interactions, whereas the target compound’s simpler structure may serve as a synthetic intermediate or probe for glycosylation pathways.
Biological Activity
N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C29H33NO6
- Molecular Weight : 441.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C
Synthesis
The synthesis of this compound typically involves several steps, including protection and deprotection of hydroxyl groups, cyclization to form the oxane ring, and introduction of the prop-2-enoxy group. The detailed synthetic route is essential for understanding how modifications can influence biological activity.
The biological activity of this compound is linked to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exert effects through:
- Inhibition of Topoisomerase II : Similar compounds have shown antiproliferative effects by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair .
- Cell Cycle Modulation : The compound may influence cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of hydroxymethyl groups may confer antioxidant properties, reducing oxidative stress in cells.
Antiproliferative Effects
Research has indicated that derivatives of similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on benzopsoralens demonstrated marked inhibition of cell growth under specific conditions, suggesting that this compound could also possess similar properties .
Comparative Analysis with Related Compounds
A comparative study was conducted to evaluate the biological activity of N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy] derivatives against standard anticancer agents. The findings revealed that while some derivatives were less potent than established drugs, they exhibited lower toxicity profiles, making them suitable candidates for further development.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-[5-hydroxy...] | 15 | Topoisomerase II Inhibition |
| Benzopsoralen | 10 | UVA Activation |
| Standard Drug | 5 | DNA Interstrand Cross-linking |
Future Directions in Research
Further investigations are warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas of research include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed exploration of the molecular pathways affected by this compound.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
